

comparing DC50 values of different PEG-linked PROTACs

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Compound of Interest		
Compound Name:	CI-PEG4-acid	
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A comprehensive guide to comparing the DC50 values of distinct PEG-linked PROTACs is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of product performance, supported by experimental data.

Impact of PEG Linker Length on PROTAC Potency

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. A key component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. Polyethylene glycol (PEG) linkers are commonly used due to their hydrophilicity and tunable length. The length of the PEG linker is a critical parameter that influences the degradation potency (DC50) of a PROTAC, as it affects the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2]

An optimal linker length is crucial for effective protein degradation. A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2] Therefore, the ideal PEG linker length varies for different target proteins and must be determined empirically.

Comparative DC50 Values of PEG-Linked PROTACs

The following table summarizes the DC50 values of various PEG-linked PROTACs targeting different proteins. The data highlights the influence of the PEG linker on the degradation







potency.



Target Protein	E3 Ligase	PROTAC/Li nker Details	Cell Line	DC50 (nM)	Dmax (%)
KRAS G12D	VHL	PROTAC KRAS G12D degrader 1 (PEG linker)	SNU-1	19.77	Not Reported
HPAF-II	52.96	Not Reported			
AGS	7.49	Not Reported	_		
PANC 04.03	87.8	Not Reported	_		
CRBN	Compound 518 (PEG linker)	NCI-H358	30	Not Reported	
VHL	LC-2 (PEG linker)	NCI-H358	100	Not Reported	
втк	CRBN	PTD10 (PEG linker)	Ramos	0.5	Not Reported
CRBN	PTD12 (PEG linker, Lenalidomide -based)	Ramos	4	Not Reported	
CRBN	DBt-5 (PEG- 12 linker)	TMD8	55	>80	•
CRBN	DD 03-171 (PEG linker)	Mantle Cell Lymphoma cells	5.1	Not Reported	-
CRBN	PROTAC BTK Degrader-6 (PEG linker)	Not Specified	3.18	Not Reported	



Experimental Protocols Determination of DC50 by Western Blotting

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of a PROTAC using Western blotting.

- 1. Cell Culture and Treatment:
- Seed cells in a 6-well plate at a density that ensures they are in the exponential growth phase during treatment.
- Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[1]
- Prepare serial dilutions of the PROTAC in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically not exceed 0.1%.[1]
- Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the cells for a predetermined time (e.g., 24 hours) to allow for protein degradation.
- 2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Incubate the cell lysates on ice for 30 minutes, with occasional vortexing.



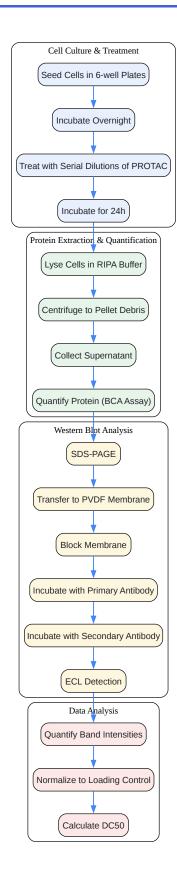
- Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein and determine the protein concentration of each lysate using a BCA Protein Assay Kit.
- 3. Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.
- Transfer the separated proteins from the gel to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST. Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).
- 4. Data Analysis:
- Develop the blot using an ECL substrate and capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities for the target protein and the loading control using image analysis software.
- Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.



- Calculate the percentage of remaining target protein for each PROTAC concentration relative to the vehicle control (set to 100%).
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Visualizations Experimental Workflow for DC50 Determination





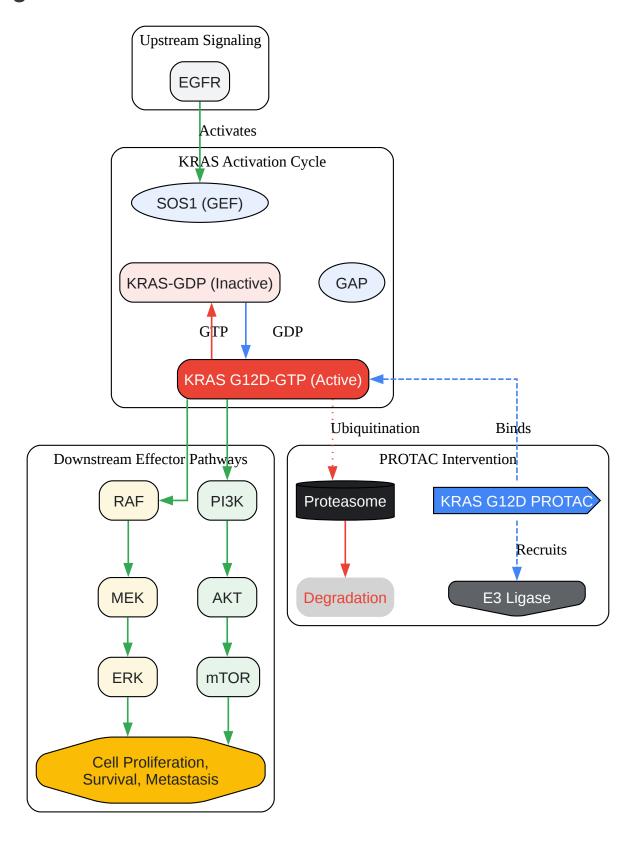
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Caption: Workflow for determining DC50 and Dmax of a PROTAC.





KRAS G12D Signaling Pathway and PROTAC-Mediated Degradation





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Caption: KRAS G12D signaling and PROTAC-mediated degradation.

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